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molecular formula C16H18 B8456243 2-Cyclohexylnaphthalene CAS No. 42044-07-5

2-Cyclohexylnaphthalene

Cat. No. B8456243
M. Wt: 210.31 g/mol
InChI Key: LFOAKQQHKCCFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781599B2

Procedure details

2-Naphthyl magnesium bromide (1.46 mL of 0.82 M-THF solution, 1.2 mmol) was added to a mixture of bromocyclohexane (163.1 mg, 1.0 mmol), FeCl3 (0.5 mL of 0.1 M-THF solution, 5 mol %) and TMEDA (181.1 μL, 1.2 mmol) at 25° C. over 20 minutes through an injection pump. After the addition of Grignard reagent mixture was completed, the reaction mixture was stirred for 10 minutes at this temperature. After treating with saturated aqueous ammonium chloride solution in a conventional manner, the reaction mixture was filtered through a pad of Florisil® and concentrated in vacuum. Using the internal standard (tetrachloroethane, 79 mg, 0.47 mmol), the crude product was analyzed by 1H NMR to give 2-cyclohexylnaphthalene in a yield of 96%.
Name
2-Naphthyl magnesium bromide
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
163.1 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
181.1 μL
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[Mg]Br.Br[CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1.CN(CCN(C)C)C.[Cl-].[NH4+]>>[CH:14]1([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH:1]=2)[CH2:19][CH2:18][CH2:17][CH2:16][CH2:15]1 |f:3.4|

Inputs

Step One
Name
2-Naphthyl magnesium bromide
Quantity
1.46 mL
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)[Mg]Br
Name
Quantity
163.1 mg
Type
reactant
Smiles
BrC1CCCCC1
Name
FeCl3
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
181.1 μL
Type
reactant
Smiles
CN(C)CCN(C)C
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through a pad of Florisil®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CCCCC1)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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